1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine
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Overview
Description
1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C13H12BrN and a molecular weight of 262.15 g/mol . This compound features a bromonaphthalene moiety attached to a cyclopropanamine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine typically involves the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 6-position.
Cyclopropanation: The brominated naphthalene is then subjected to cyclopropanation, where a cyclopropane ring is formed.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine can be compared with similar compounds such as:
1-(6-Chloronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoronaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of bromine.
1-(6-Iodonaphthalen-2-YL)cyclopropan-1-amine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-4-2-9-7-11(13(15)5-6-13)3-1-10(9)8-12/h1-4,7-8H,5-6,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETFJTWUJUGIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)C=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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